2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core with key structural features:
Properties
IUPAC Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15-16(2)31-22-20(15)21(28)25(11-10-17-7-4-3-5-8-17)23(29)26(22)14-19(27)24-13-18-9-6-12-30-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCAFRAOEQTMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest it may exhibit significant pharmacological properties.
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-yl)methylacetamide
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could interact with cellular receptors, thereby altering signal transduction pathways.
- DNA/RNA Interaction : The compound might intercalate with nucleic acids, affecting gene expression and cellular function.
Biological Activity and Research Findings
Recent studies have evaluated the biological activity of various thienopyrimidine derivatives, including the target compound. The following findings summarize the key biological activities reported:
Anticancer Activity
A study assessing a series of thienopyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231). Among the synthesized compounds, those with similar structural motifs to the target compound showed promising results:
- IC50 Values : The most potent derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that:
- Compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to those with electron-donating groups.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound I | 27.6 | Strongest cytotoxicity |
| Compound II | 29.3 | Electron-withdrawing group effect |
| Compound III | 43 | Moderate cytotoxicity |
Case Studies
- Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that one derivative was particularly effective in inhibiting tumor cell growth. This study highlighted the potential of these compounds in cancer therapy and provided insights into their mechanisms of action through enzyme inhibition and receptor modulation .
- Elmongy et al. (2022) reported on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives against non-small cell lung cancer (NSCLC). Their findings showed that certain derivatives inhibited cancer cell proliferation by over 80%, indicating strong anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
Key Observations :
- Furan-2-ylmethyl vs. aryl/heteroaryl acetamides: The furan group may improve solubility relative to purely aromatic substituents (e.g., 4-isopropylphenyl in ), though this requires experimental validation.
- Synthetic Yields: Acetamide derivatives with simpler substituents (e.g., phenylamino in ) achieve higher yields (73%) than more complex analogs, suggesting steric hindrance or reactivity challenges in advanced functionalization.
Pyrimidinylthio Acetamides
Key Observations :
- Chlorinated vs. Oxygenated Substituents: The 2,3-dichlorophenyl analog has a higher melting point (230°C) than the 4-phenoxyphenyl derivative (224–226°C), likely due to stronger intermolecular halogen bonding.
- Thieno[2,3-d]pyrimidinones vs. Pyrimidinylthio Acetamides: The target compound’s fused thiophene ring may confer greater conformational rigidity and metabolic stability compared to non-fused pyrimidinylthio analogs .
Research Findings and Implications
- Structural Flexibility : The acetamide side chain’s substituent (e.g., furan-2-ylmethyl, isopropylphenyl) is a critical modulator of physicochemical properties. For instance, polar groups like furan may enhance aqueous solubility, whereas bulky aryl groups improve target affinity .
- Biological Activity Gaps : While anticancer and antifungal activities are implied for related compounds (e.g., ), the target compound’s specific biological profile remains uncharacterized in the provided evidence.
- Synthetic Challenges : Complex substituents (e.g., 2-phenylethyl) may require multi-step protocols, as seen in the synthesis of similar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
